N-methyl-4-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)piperazine-1-carboxamide
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Overview
Description
N-methyl-4-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a synthetic organic compound. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a carboxamide group, a methyl group, and a methylbenzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of pyrazine derivatives.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperazine derivative with an appropriate carboxylic acid or its derivative (e.g., acid chloride) under suitable conditions.
Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or carboxamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-4-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-(4-methylbenzenesulfonyl)piperazine-1-carboxamide: Lacks the N-(4-methylphenyl) group.
N-methyl-4-(4-methylphenyl)piperazine-1-carboxamide: Lacks the methylbenzenesulfonyl group.
N-methyl-4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carboxamide: Lacks the 4-methyl group on the phenyl ring.
Uniqueness
N-methyl-4-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)piperazine-1-carboxamide is unique due to the presence of both the methylbenzenesulfonyl and N-(4-methylphenyl) groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H25N3O3S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-methyl-N-(4-methylphenyl)-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H25N3O3S/c1-16-4-8-18(9-5-16)21(3)20(24)22-12-14-23(15-13-22)27(25,26)19-10-6-17(2)7-11-19/h4-11H,12-15H2,1-3H3 |
InChI Key |
YBXMCJGOTMBBIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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